2-(3-Chlorophenoxy)-5-(trifluoromethyl)aniline
Description
Contextualization of Fluorinated Anilines in Contemporary Chemical Science
Fluorinated anilines are a class of organic compounds that have become indispensable in the development of a wide array of commercial products. The introduction of fluorine atoms into the aniline (B41778) scaffold can profoundly alter the molecule's physicochemical properties. The high electronegativity of fluorine often leads to increased metabolic stability and enhanced binding affinity to biological targets. Furthermore, the trifluoromethyl group (-CF3), in particular, is known to increase the lipophilicity of a molecule, which can improve its bioavailability. These characteristics make fluorinated anilines highly valuable building blocks in the synthesis of new drugs and agricultural chemicals. Research into trifluoromethylanilines has highlighted their role as crucial intermediates in the production of herbicides and insecticides.
Significance of Diaryl Ether Linkages in Advanced Molecular Design
The diaryl ether linkage, characterized by an oxygen atom connecting two aromatic rings, is another structural feature of paramount importance in modern molecular design. This linkage imparts a degree of conformational flexibility while maintaining structural integrity, a desirable trait in molecules designed to interact with specific biological receptors. The presence of a diaryl ether moiety is a common feature in a number of biologically active compounds, including some antibiotics and herbicides. The synthesis and study of molecules containing this linkage are central to the discovery of new therapeutic agents and advanced materials.
Rationale for Dedicated Academic Research on 2-(3-Chlorophenoxy)-5-(trifluoromethyl)aniline
The compound this compound integrates the key features of both fluorinated anilines and diaryl ethers. Its structure, featuring a trifluoromethyl group and a chloro-substituted phenoxy group on an aniline backbone, suggests a potential for unique chemical and biological activities. The specific substitution pattern—the meta-position of the chlorine on the phenoxy ring and the relative positions of the amino, trifluoromethyl, and diaryl ether groups on the central aniline ring—presents a unique spatial and electronic arrangement. This distinct architecture warrants dedicated investigation to understand its fundamental properties and explore its potential applications, for instance, as an intermediate in the synthesis of novel pharmaceuticals or agrochemicals.
Scope and Objectives of the Research Outline
The primary objective of this article is to present a comprehensive overview of the available scientific information pertaining exclusively to this compound. The scope is strictly limited to its chemical identity and fundamental physicochemical properties based on currently available data. This review aims to collate and present this information in a structured format to facilitate a clear understanding of what is known about this compound and to highlight areas where further research is needed.
Chemical Identity and Properties
The fundamental characteristics of this compound are summarized in the tables below. This data is compiled from chemical databases and supplier information. It is important to note that some of the physicochemical properties are predicted values derived from computational models.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 946773-26-8 |
| Molecular Formula | C₁₃H₉ClF₃NO |
| Molecular Weight | 287.66 g/mol |
| IUPAC Name | This compound |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Boiling Point | 328.2 ± 42.0 °C |
| Density | 1.384 ± 0.06 g/cm³ |
Note: These properties are computationally predicted and have not been experimentally verified in the reviewed literature.
Synthesis and Research Findings
Detailed, peer-reviewed synthetic procedures and dedicated research findings specifically for this compound are not extensively available in the public domain. However, the synthesis of structurally related compounds, such as other substituted diaryl ether anilines, typically involves nucleophilic aromatic substitution reactions. For instance, the synthesis of a related compound, 2-chloro-3-(4-chlorophenoxy)-6-nitroaniline, has been reported to occur via the reaction of 2,3-dichloro-6-nitroaniline (B1587157) with sodium 3-chlorophenolate. A similar strategy could hypothetically be employed for the synthesis of this compound, likely involving the reaction of a suitably substituted nitroaromatic precursor followed by reduction of the nitro group to an amine.
The presence of this compound in chemical supplier catalogs suggests its availability for research and development purposes, where it likely serves as a building block for the synthesis of more complex molecules. Its potential utility is underscored by the established importance of both the trifluoromethylaniline and diaryl ether moieties in the creation of biologically active compounds. For example, various trifluoromethylaniline derivatives are key intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com
Further dedicated research is necessary to fully elucidate the reactivity, spectroscopic characteristics, and potential applications of this compound.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-9-2-1-3-10(7-9)19-12-5-4-8(6-11(12)18)13(15,16)17/h1-7H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXIEBNQNJUWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Established Synthetic Routes to 2-(3-Chlorophenoxy)-5-(trifluoromethyl)aniline
The traditional synthesis of this compound and its analogues hinges on well-documented reactions that form the C-O bond of the diaryl ether. These methods include Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions, which provide reliable, albeit sometimes challenging, pathways to the target molecule.
Nucleophilic Aromatic Substitution (SNAr) Approaches for Diaryl Ether Formation
Nucleophilic aromatic substitution (SNAr) is a fundamental method for forming diaryl ethers. researchgate.net This reaction typically involves the displacement of a leaving group on an aromatic ring by a nucleophile. In the context of synthesizing this compound, the SNAr approach is highly effective due to the electronic properties of the required precursors.
The reaction mechanism proceeds via a two-step addition-elimination sequence. nih.gov A key requirement for a successful SNAr reaction is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group on the aryl halide. wikipedia.org These groups are necessary to activate the aromatic ring towards nucleophilic attack and to stabilize the intermediate Meisenheimer complex. nih.gov
A common synthetic route involves the reaction of 3-chlorophenol (B135607) (as its phenoxide salt) with an activated aryl halide, such as 1-fluoro-2-nitro-4-(trifluoromethyl)benzene. The nitro group (-NO₂) at the ortho position and the trifluoromethyl group (-CF₃) at the para position to the fluorine leaving group strongly activate the substrate for nucleophilic attack. The subsequent reduction of the nitro group yields the final aniline (B41778) product.
Key Steps:
Deprotonation of Phenol (B47542): 3-chlorophenol is treated with a base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic 3-chlorophenoxide.
Nucleophilic Attack: The 3-chlorophenoxide attacks the electron-deficient carbon atom of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, displacing the fluoride (B91410) ion. Fluoride is an excellent leaving group for SNAr reactions.
Nitro Group Reduction: The resulting intermediate, 2-(3-chlorophenoxy)-1-nitro-5-(trifluoromethyl)benzene, is then subjected to reduction. Common methods for this transformation include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction using reagents like tin(II) chloride (SnCl₂) or iron in acidic media. chemicalbook.com
Table 1: Typical Conditions for SNAr-based Synthesis
| Step | Reagents | Solvent | Typical Conditions |
|---|---|---|---|
| Diaryl Ether Formation | 3-Chlorophenol, 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene, Base (e.g., K₂CO₃, NaH) | DMF, DMSO, NMP | Elevated temperatures (e.g., 80-150 °C) |
| Nitro Reduction | Reducing agent (e.g., H₂ + Pd/C, SnCl₂·2H₂O, Fe/HCl) | Methanol, Ethanol, Ethyl acetate | Room temperature to reflux |
Metal-Catalyzed Cross-Coupling Reactions for C-O Bond Formation (e.g., Ullmann and Buchwald-Hartwig Variants)
Metal-catalyzed cross-coupling reactions offer powerful alternatives to SNAr for constructing the C-O diaryl ether bond, often under milder conditions and with a broader substrate scope.
Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction used to form diaryl ethers from an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, allowing the reaction to proceed under milder conditions. researchgate.net
In a potential Ullmann synthesis of the target compound, 2-amino-4-(trifluoromethyl)phenol (B112647) could be coupled with 1-bromo-3-chlorobenzene, or 3-chlorophenol could be coupled with an appropriately substituted aniline derivative like 2-bromo-5-(trifluoromethyl)aniline. The amino group often requires protection during the coupling reaction to prevent side reactions.
Buchwald-Hartwig C-O Coupling: The palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing an efficient method for synthesizing diaryl ethers. organic-chemistry.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com The choice of ligand is critical and often involves bulky, electron-rich phosphines that facilitate the catalytic cycle. libretexts.org This method is known for its high functional group tolerance and generally milder reaction conditions compared to the classical Ullmann reaction. wikipedia.org
The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the catalyst. jk-sci.com
Table 2: Comparison of Metal-Catalyzed C-O Coupling Reactions
| Reaction | Catalyst | Typical Ligands | Base | Temperature | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Ullmann Condensation | Copper (e.g., CuI, Cu₂O) | Phenanthroline, N,N-Dimethylglycine | K₂CO₃, Cs₂CO₃, K₃PO₄ | High (100-220 °C) | Low cost of copper | Harsh conditions, often requires activated aryl halides |
| Buchwald-Hartwig Coupling | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Bulky phosphines (e.g., XPhos, RuPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Moderate (80-120 °C) | Milder conditions, broad substrate scope, high functional group tolerance | Higher catalyst cost, air-sensitive reagents |
Novel Synthetic Approaches and Route Optimization
Ongoing research focuses on improving the efficiency, cost-effectiveness, and environmental footprint of synthesizing complex molecules like this compound. Key areas of development include one-pot protocols and sequential reaction strategies.
One-Pot Synthetic Protocols for Enhanced Efficiency
For instance, after completing an SNAr or a metal-catalyzed coupling reaction to form the nitro-substituted diaryl ether intermediate, the reducing agent could be added directly to the same reaction vessel. This approach avoids a separate workup and purification step for the intermediate, thereby streamlining the entire process. The development of such protocols requires careful selection of reagents and conditions that are compatible across multiple transformation steps.
Sequential Reaction Strategies for Modular Construction
The synthesis of this compound can be viewed as a modular construction where two key aromatic fragments are joined. Sequential reaction strategies allow for the flexible and convergent assembly of these fragments. A common strategy involves:
Functionalization of Aromatic Cores: Preparing the two key building blocks, a substituted phenol (3-chlorophenol) and a substituted aniline precursor (e.g., 1-fluoro-2-nitro-4-(trifluoromethyl)benzene).
Key C-O Bond Formation: Connecting the two fragments using one of the established methods (SNAr, Ullmann, or Buchwald-Hartwig coupling).
Final Functional Group Interconversion: Converting a precursor functional group (e.g., reducing a nitro group to an amine) to yield the final product.
This modular approach is advantageous for creating libraries of analogues, as different substituted phenols and anilines can be readily combined to explore structure-activity relationships.
Considerations for Stereoselective Synthesis of Analogues
While this compound itself is not chiral, the synthetic methodologies used to create it are relevant to the stereoselective synthesis of chiral analogues. If a chiral center were present in either the phenol or aniline fragment of an analogue, preserving its stereochemical integrity during the synthesis would be crucial.
Metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig coupling, have been shown to be effective in coupling substrates with existing stereocenters without causing racemization. libretexts.org For example, if an analogue were to be synthesized from a chiral primary or secondary amine, the use of appropriate palladium-ligand systems can ensure that the stereochemistry at the α-position to the nitrogen is maintained in the final product. libretexts.org This feature is highly valuable in medicinal chemistry, where the specific stereoisomer of a compound is often responsible for its desired biological activity.
Trifluoromethylation Strategies in Aniline and Diaryl Ether Synthesis
The trifluoromethyl (CF3) group is a crucial substituent in many pharmaceutical and agrochemical compounds due to its unique electronic properties and metabolic stability. Its introduction onto an aromatic ring, particularly in aniline and diaryl ether systems, can be achieved through several strategic approaches.
Electrophilic trifluoromethylation has emerged as a powerful method for the direct introduction of the CF3 group to nucleophilic substrates. This approach utilizes reagents that act as a source of an electrophilic "CF3+" equivalent. A variety of such reagents have been developed, each with its own reactivity profile and substrate scope.
Prominent examples of electrophilic trifluoromethylating reagents include hypervalent iodine compounds, such as Togni's reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), and sulfonium (B1226848) salts, like Umemoto's and Yagupolskii's reagents. organic-chemistry.orgchem-station.com These reagents can react with electron-rich aromatic compounds, including anilines and phenols, to afford the corresponding trifluoromethylated products. For instance, the trifluoromethylation of aniline with certain S-(trifluoromethyl)diarylsulfonium triflates has been shown to yield a mixture of ortho- and para-trifluoromethylanilines. beilstein-journals.org
The general mechanism involves the attack of the nucleophilic aromatic ring on the electrophilic trifluoromethyl source. The reactivity and regioselectivity of the reaction can be influenced by the nature of the reagent, the substrate's electronic properties, and the reaction conditions.
Table 1: Common Electrophilic Trifluoromethylating Agents
| Reagent Class | Specific Example |
| Hypervalent Iodine Reagents | Togni's Reagent II |
| Sulfonium Salts | Umemoto's Reagent |
| Sulfoximinium Salts | Shibata's Reagent |
In the context of synthesizing this compound, an electrophilic trifluoromethylation could potentially be applied to a pre-formed 2-(3-chlorophenoxy)aniline (B1339654) intermediate. The directing effects of the amino and phenoxy groups would need to be considered to achieve the desired regioselectivity at the 5-position of the aniline ring.
Direct C-H functionalization represents a highly atom-economical and efficient strategy for introducing functional groups, including the trifluoromethyl group, into organic molecules. This approach avoids the need for pre-functionalized substrates, such as aryl halides or organometallic reagents.
Recent advancements have led to the development of transition-metal-catalyzed and radical-mediated C-H trifluoromethylation reactions. For example, palladium-catalyzed methods have been employed for the directed C-H trifluoromethylation of anilines. In these reactions, a directing group, often a removable or integrated part of the molecule, guides the catalyst to a specific C-H bond, typically at the ortho position.
Photoredox catalysis has also emerged as a mild and powerful tool for radical-based C-H trifluoromethylation. Using a suitable photocatalyst and a trifluoromethyl source (like Togni's reagent or trifluoroiodomethane), a trifluoromethyl radical can be generated, which then reacts with the aromatic substrate. The regioselectivity of these radical reactions is often governed by the electronic properties of the substrate.
For the synthesis of the target molecule, a C-H trifluoromethylation of 2-(3-chlorophenoxy)aniline would be an attractive route. The challenge would lie in controlling the regioselectivity to favor substitution at the C-5 position over other available C-H bonds on the aniline ring.
Nucleophilic trifluoromethylation involves the reaction of a nucleophilic "CF3-" source with an electrophilic substrate. A common source for the trifluoromethyl anion is trifluoromethyltrimethylsilane (TMSCF3), often referred to as Ruppert's reagent, which requires activation by a fluoride source. beilstein-journals.org
This strategy is typically employed for the trifluoromethylation of carbonyl compounds and imines. In the context of aromatic systems, nucleophilic trifluoromethylation is most effective with aryl halides or other substrates suitable for nucleophilic aromatic substitution (SNAr). The synthesis of trifluoromethyl ketones from esters using fluoroform (HCF3) as the CF3 source has also been developed. beilstein-journals.org
A plausible synthetic route to this compound using this strategy could involve the reaction of a suitably substituted electrophilic aniline precursor with a nucleophilic trifluoromethylating agent. For example, an aniline derivative with a leaving group at the 5-position could potentially react with a copper-CF3 complex.
Advanced Methodologies for Diaryl Ether Synthesis Featuring Aniline Moieties
The diaryl ether linkage is a key structural motif in the target molecule. Its formation, particularly when one of the aryl rings bears an amino group, requires robust and selective synthetic methods. The Ullmann condensation and the Buchwald-Hartwig amination are two of the most prominent transition-metal-catalyzed reactions for this purpose.
The formation of the C-O bond in diaryl ethers is classically achieved through the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol. organic-chemistry.orgwikipedia.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, modern variations have been developed that utilize catalytic amounts of copper, often in conjunction with ligands, allowing for milder reaction conditions. For the synthesis of the 2-(3-chlorophenoxy)aniline backbone, an Ullmann-type reaction between 2-haloaniline (or a protected version) and 3-chlorophenol, or between a 2-aminophenol (B121084) derivative and a 1-chloro-3-halobenzene, could be envisioned.
Table 2: Comparison of Catalytic Systems for Diaryl Ether Synthesis
| Reaction | Metal Catalyst | Typical Ligands | Key Features |
| Ullmann Condensation | Copper (Cu) | Phenanthrolines, amino acids, diamines | Cost-effective metal, often requires higher temperatures. |
| Buchwald-Hartwig Amination | Palladium (Pd) | Phosphine-based (e.g., BINAP, dppf) | Milder conditions, broad substrate scope, but more expensive catalyst. |
The palladium-catalyzed Buchwald-Hartwig amination, initially developed for C-N bond formation, has been extended to C-O bond formation for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst with a phosphine-based ligand and a base. It often proceeds under milder conditions and with a broader substrate scope compared to the classical Ullmann reaction. A synthetic strategy for the target molecule could involve the coupling of 2-bromo-4-(trifluoromethyl)aniline (B1203737) with 3-chlorophenol using a Buchwald-Hartwig protocol.
In Ullmann-type reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used. These solvents can help to solubilize the reactants and the copper catalyst, and they can also coordinate to the metal center, influencing its reactivity. For instance, in some copper-catalyzed C-O coupling reactions, DMF has been found to be a superior solvent for achieving high yields. gatech.edu
In Buchwald-Hartwig reactions, a range of solvents including toluene, dioxane, and tetrahydrofuran (B95107) (THF) are frequently employed. The solvent can affect the equilibrium between different catalytic species and the rates of oxidative addition and reductive elimination. The hydrogen bond donor ability of a solvent can also play a significant role, as seen in the aza-Michael addition of anilines where polar protic fluorinated alcohols can significantly enhance the reaction. academie-sciences.fr While not a diaryl ether synthesis, this highlights the importance of solvent-substrate interactions. The regioselectivity of cross-coupling reactions can also be influenced by the solvent, which can alter the solvation of intermediates and transition states, thereby favoring one reaction pathway over another. acs.org Careful optimization of the solvent system is therefore a critical aspect of developing a successful synthesis for complex molecules like this compound.
Chemical Transformations and Reactivity Profiling
Electrophilic Aromatic Substitution Reactions of the Compound
The aniline (B41778) ring of the title compound is activated towards electrophilic aromatic substitution due to the potent electron-donating nature of the amino group. However, the substitution pattern is complex due to the presence of multiple directing groups. The positions ortho- and para- to the amine (positions 4 and 6) are strongly activated. Position 3 is activated by the ether linkage, while position 4 is also activated by the ether. The trifluoromethyl group at position 5 deactivates the ring, particularly at the ortho- and para-positions relative to it (positions 4, 6).
Nitration of anilines requires careful control of reaction conditions to prevent oxidation and over-reaction. The powerful activating effect of the amino group often leads to the formation of multiple products and can be complicated by the acidic conditions protonating the amine to form the anilinium ion, which is a meta-director. To control the reaction, the amino group is typically protected, for example, as an acetanilide.
In the case of 2-(3-chlorophenoxy)-5-(trifluoromethyl)aniline, after protection of the amine, the directing effects would primarily be from the acetamido group (ortho-, para-directing) and the chlorophenoxy group (ortho-, para-directing). The most likely positions for nitration would be at C4 and C6. Steric hindrance from the bulky chlorophenoxy group at C2 might favor substitution at C4.
Table 1: Predicted Regioselective Nitration of N-acetylated this compound
| Electrophile Source | Solvent | Predicted Major Product | Predicted Minor Product |
|---|---|---|---|
| HNO₃ / H₂SO₄ | Acetic Anhydride | N-(4-nitro-2-(3-chlorophenoxy)-5-(trifluoromethyl)phenyl)acetamide | N-(6-nitro-2-(3-chlorophenoxy)-5-(trifluoromethyl)phenyl)acetamide |
| Acetyl nitrate | Acetic Anhydride | N-(4-nitro-2-(3-chlorophenoxy)-5-(trifluoromethyl)phenyl)acetamide | N-(6-nitro-2-(3-chlorophenoxy)-5-(trifluoromethyl)phenyl)acetamide |
Friedel-Crafts alkylation and acylation reactions are generally problematic with anilines. epo.orgwikipedia.org The basic amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and rendering the aromatic ring highly unreactive to electrophilic substitution. epo.org Therefore, protection of the amino group, typically by converting it to an amide (e.g., acetanilide), is a prerequisite for these reactions.
Once the amine is protected as an N-acetyl group, the ring becomes less activated, but Friedel-Crafts reactions can proceed. The acetamido group directs substitution to the para position (C4) and to a lesser extent, the ortho position (C6). The bulky substituent at C2 would again sterically hinder the C6 position, making acylation or alkylation at C4 the most probable outcome.
Table 2: Predicted Friedel-Crafts Acylation of N-acetylated this compound
| Acylating Agent | Lewis Acid Catalyst | Solvent | Predicted Major Product |
|---|---|---|---|
| Acetyl chloride | AlCl₃ | CS₂ or Nitrobenzene | N-(4-acetyl-2-(3-chlorophenoxy)-5-(trifluoromethyl)phenyl)acetamide |
| Acetic anhydride | Ga(OTf)₃ | Nitromethane | N-(4-acetyl-2-(3-chlorophenoxy)-5-(trifluoromethyl)phenyl)acetamide |
Functional Group Interconversions of Amine and Aryl Halide Moieties
The primary amine and the aryl chloride present in the molecule are key sites for functional group interconversions, enabling the synthesis of a wide array of derivatives.
The primary aromatic amine of this compound is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products can be formed. Mild oxidation might lead to the corresponding nitroso derivative, while stronger conditions could yield the nitro compound. Oxidizing agents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or Caro's acid (H₂SO₅) are commonly used for such transformations. However, these reactions can be difficult to control and may lead to polymerization or degradation, especially for electron-rich anilines.
While the parent compound already contains an amine, reduction reactions are highly relevant for the synthesis of the parent compound from a nitro precursor or for the modification of derivatives. For instance, if a nitro group is introduced onto the ring via electrophilic substitution as described in 3.1.1, it can be subsequently reduced back to an amino group. This nitro-to-amine reduction is a fundamental transformation in the synthesis of poly-amino substituted aromatic compounds. beilstein-journals.org A variety of reagents are effective for this purpose. wikipedia.orgscispace.com
Table 3: Common Reagents for the Reduction of an Aromatic Nitro Group
| Reducing Agent | Solvent(s) | Typical Conditions |
|---|---|---|
| H₂, Pd/C | Ethanol, Methanol, Ethyl acetate | Room temperature, 1-4 atm H₂ |
| SnCl₂·2H₂O | Ethanol, Ethyl acetate | Reflux |
| Fe / HCl or Fe / NH₄Cl | Water / Ethanol | Reflux |
| Sodium Hydrosulfite (Na₂S₂O₄) | Water / THF | Room temperature |
| Trichlorosilane (HSiCl₃) | Acetonitrile | With a tertiary amine base google.com |
Derivatization Strategies and Analogue Synthesis
The primary amino group is a versatile handle for synthesizing a vast number of analogues. Standard transformations of aromatic amines can be readily applied to this compound to create new molecular entities.
One of the most powerful methods for derivatization is through the formation of a diazonium salt. Treatment of the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) yields the corresponding diazonium salt. This intermediate, while unstable, can be converted into a wide range of functional groups through Sandmeyer or related reactions. This allows for the replacement of the amino group with halides (-F, -Cl, -Br, -I), a cyano group (-CN), a hydroxyl group (-OH), or a hydrogen atom (deamination).
Furthermore, the amine can readily undergo acylation with various acyl chlorides or anhydrides to form a stable amide linkage, which is a common feature in many biologically active molecules. It can also be alkylated or serve as a nucleophile in condensation reactions to form imines (Schiff bases) or to construct heterocyclic rings. frontiersin.orgekb.eg
Table 4: Derivatization Strategies for the Amine Group
| Reaction Type | Reagent(s) | Product Functional Group |
|---|
These transformations highlight the utility of this compound as a versatile starting material for the synthesis of a diverse library of complex organic molecules.
Advanced Coupling and Cross-Coupling Reactions Utilizing the Compound
Modern synthetic chemistry offers powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This compound can serve as a valuable building block in advanced coupling reactions, leveraging its unique electronic and structural features.
The simultaneous introduction of a trifluoromethyl-substituted aryl group and another functional group across a double or triple bond is a powerful transformation. nih.gov In such reactions, anilines can serve as the aryl source. rsc.orgrsc.orgresearchgate.net Methodologies utilizing photoredox catalysis have emerged as mild and efficient ways to achieve these transformations. nih.govnih.gov
In a typical photoredox-mediated process, this compound could be converted into an aryl radical through a single-electron transfer (SET) event with an excited photocatalyst. nih.gov This highly reactive radical intermediate can then add to an unsaturated system, such as an alkene. The resulting radical can be further trapped to generate a new, more complex molecule. Recent studies have also highlighted the use of hexafluoroisopropanol (HFIP) as a unique solvent that can promote the trifluoromethylarylation of alkenes using anilines without the need for transition metals or photocatalysts. rsc.orgrsc.orgresearchgate.net These methods offer a direct way to incorporate the entire complex aryl structure of the title compound into other molecules.
Table 3: Hypothetical Trifluoromethylarylation of Alkenes
| Alkene Substrate | Reaction Type | Potential Product Structure |
| Styrene (B11656) | Photoredox Catalysis | Addition product across the styrene double bond |
| Methyl Acrylate | HFIP-Mediated | Product of conjugate addition |
| 1-Octene | Radical Addition | Adduct with the trifluoromethylaryl group at C1 or C2 |
Transition-metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct functionalization of otherwise unreactive C-H bonds. uantwerpen.beresearchgate.net For aniline derivatives, the amino group can act as a directing group, guiding a metal catalyst to selectively activate a C-H bond at the ortho position. acs.orgacs.orgrsc.org
In this compound, the C-H bond at the C6 position (ortho to the amino group) is a prime candidate for such directed functionalization. By employing a suitable transition-metal catalyst (e.g., palladium, rhodium, or ruthenium) and a coupling partner, this C-H bond can be converted into a new C-C or C-heteroatom bond. researchgate.netnih.gov The amino group itself can provide weak coordination, or it can be temporarily converted into a more effective directing group, such as a picolinamide, to enhance reactivity and selectivity. acs.orgrsc.org This strategy opens up a vast chemical space for creating novel derivatives through reactions like ortho-arylation, olefination, or alkylation.
Table 4: Potential Directed C-H Activation Reactions at the C6-Position
| Reaction Type | Catalyst System (Example) | Coupling Partner | Resulting Functionalization |
| Arylation | Pd(OAc)₂ | Aryl Iodide | Introduction of an aryl group |
| Olefination | [RhCp*Cl₂]₂ | Alkene | Introduction of a vinyl group |
| Alkylation | Ru(p-cymene)Cl₂]₂ | Alkyl Halide | Introduction of an alkyl group |
| Annulation | Rh(III) | Alkyne | Formation of a new fused ring |
Computational and Theoretical Chemistry Studies
Electronic Structure and Reactivity Analyses
The electronic structure of a molecule is fundamental to its chemical reactivity. Through various computational methods, it is possible to map out the distribution of electrons and identify regions of a molecule that are likely to engage in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies of these orbitals and the energy gap between them provide crucial insights into the molecule's reactivity and kinetic stability. acs.org
For analogous compounds such as 2-(trifluoromethyl)aniline (B126271) (2-TFMA) and 3-(trifluoromethyl)aniline (B124266) (3-TFMA), theoretical calculations have been performed to determine their HOMO and LUMO energies. researchgate.net These studies reveal the influence of the trifluoromethyl group on the electronic properties of the aniline (B41778) ring. The electron-withdrawing nature of the -CF3 group generally lowers the energy of both the HOMO and LUMO, impacting the molecule's ability to donate or accept electrons.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2-(Trifluoromethyl)aniline | -5.89 | -0.78 | 5.11 |
| 3-(Trifluoromethyl)aniline | -6.01 | -0.85 | 5.16 |
Data derived from computational studies on trifluoromethylaniline analogs. researchgate.net
A smaller HOMO-LUMO gap is indicative of higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org The energy gap for these trifluoromethylanilines suggests a high degree of stability.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In studies of substituted anilines, MEP analysis has been employed to understand their metabolic pathways. tandfonline.com For a molecule like 2-(3-Chlorophenoxy)-5-(trifluoromethyl)aniline, the MEP map would be expected to show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, as well as around the chlorine atom. The trifluoromethyl group, being strongly electron-withdrawing, would contribute to a region of positive potential on the aniline ring, particularly at the carbon atom to which it is attached. The hydrogen atoms of the amine group would also exhibit positive potential. This distribution of electrostatic potential is critical in guiding the molecule's interactions with other chemical species. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis-type NBOs. The strength of these interactions, quantified by the second-order perturbation energy (E(2)), reveals the significance of hyperconjugative and intramolecular charge transfer effects. acs.org
For a Schiff base derived from a trifluoromethyl amine, NBO analysis has been used to understand intramolecular charge transfer and hyperconjugative interactions. acs.org In the case of this compound, significant interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic rings. For instance, the delocalization of the nitrogen lone pair into the π* orbitals of the aniline ring would contribute to the stability of the molecule. Similarly, interactions involving the lone pairs of the chlorine atom and the oxygen atom with adjacent antibonding orbitals would also be significant.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | π(C-C)ring | ~40-50 |
| LP(2) O | σ(C-C)ring | ~5-10 |
| LP(3) Cl | σ*(C-C)ring | ~2-5 |
Illustrative E(2) values based on typical NBO analyses of similar aromatic amines and ethers.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms, allowing for the determination of reaction pathways and the characterization of transient species like transition states.
The identification and characterization of transition states are crucial for understanding the kinetics and mechanism of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational spectrum. scm.com Computational methods, such as density functional theory (DFT), can be used to locate and optimize the geometry of transition states.
For reactions involving substituted anilines, such as nucleophilic substitution or condensation reactions, transition state calculations can reveal the energy barriers associated with different potential pathways. researchgate.net For instance, in a reaction where the amine group of this compound acts as a nucleophile, calculations would focus on modeling the approach of the amine to the electrophilic center and the subsequent bond-forming and bond-breaking processes. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.
Reaction pathway simulations, often involving techniques like Intrinsic Reaction Coordinate (IRC) calculations, map out the minimum energy path connecting reactants, transition states, and products. This provides a detailed energy profile of the reaction, illustrating the energy changes that occur as the reaction progresses.
In the context of the atmospheric degradation of related compounds, such as polybrominated diphenyl ethers, computational studies have simulated their reactions with hydroxyl radicals. researchgate.net A similar approach could be applied to this compound to investigate its environmental fate. Such simulations would likely explore pathways such as hydrogen abstraction from the amine group or addition of the hydroxyl radical to the aromatic rings. The resulting energy profiles would identify the most favorable reaction channels and predict the primary degradation products. These simulations provide a dynamic view of the reaction, complementing the static picture provided by the analysis of stationary points on the potential energy surface.
Conformational Analysis and Molecular Dynamics Simulations
Computational chemistry provides powerful tools to explore the three-dimensional structure and dynamic behavior of molecules. For this compound, conformational analysis is crucial for understanding its preferred spatial arrangement, which is primarily dictated by the rotation around the C-O-C ether linkage.
Conformational Analysis: The flexibility of the diphenyl ether core allows the two aromatic rings to adopt various twist angles (dihedrals) relative to each other. Theoretical calculations, often employing Density Functional Theory (DFT), are used to perform a potential energy surface (PES) scan by systematically rotating the dihedral angles that define the orientation of the phenyl and aniline rings. cdnsciencepub.comresearchgate.net This process identifies low-energy conformers, or stable molecular shapes. For this compound, the analysis would focus on the two key dihedral angles: C1-O-C1'-C2' and C2-C1-O-C1'. The presence of bulky substituents—the chloro group on one ring and the trifluoromethyl and amino groups on the other—introduces steric hindrance that limits the range of accessible conformations. researchgate.netnih.gov The most stable conformer will represent a balance between minimizing steric repulsion and optimizing electronic interactions. It is predicted that the global minimum energy structure is a non-planar, twisted conformation, as a fully planar arrangement would result in significant steric clash. cdnsciencepub.comresearchgate.net
Molecular Dynamics (MD) Simulations: To understand the molecule's behavior in a more realistic environment (e.g., in a solvent) and over time, Molecular Dynamics (MD) simulations are employed. nih.gov An MD simulation models the atomic motions of the molecule by solving Newton's equations of motion. A typical simulation involves:
System Setup: The molecule is placed in a simulation box, often filled with a chosen solvent like water or dimethyl sulfoxide (B87167) (DMSO), to mimic solution-phase behavior.
Energy Minimization: The initial system is relaxed to remove any unfavorable atomic clashes.
Equilibration: The system's temperature and pressure are gradually brought to desired conditions (e.g., 300 K and 1 atm) and allowed to stabilize in NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) ensembles. acs.org
Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions and velocities of all atoms over time) is recorded.
Analysis of the MD trajectory for this compound would reveal the flexibility of the ether linkage, the rotational freedom of the trifluoromethyl and amino groups, and the stability of intramolecular interactions. nih.gov This provides a dynamic picture of the conformational landscape, showing how the molecule transitions between different low-energy states.
Prediction and Validation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By comparing computed spectra with experimental results, a deeper understanding of the molecule's structure and electronic properties can be achieved.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy can be predicted with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. youtube.comyoutube.comgaussian.comresearchgate.net The calculations provide theoretical shielding tensor values for each nucleus, which are then converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. youtube.com
For this compound, the electron-withdrawing nature of the trifluoromethyl and chloro groups is expected to cause significant deshielding (downfield shifts) of nearby aromatic protons and carbons. The predicted chemical shifts would help in assigning the signals in an experimental spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted Chemical Shift (ppm) | Reasoning |
|---|---|---|
| Aromatic Protons (Aniline Ring) | 6.8 - 7.5 | Deshielded by the strong electron-withdrawing CF₃ group and influenced by the -NH₂ and phenoxy groups. |
| Aromatic Protons (Phenoxy Ring) | 7.0 - 7.4 | Influenced by the electron-withdrawing inductive effect and electron-donating mesomeric effect of the Cl atom. |
| Amine Protons (-NH₂) | ~4.0 - 5.0 | Broad signal, position dependent on solvent and concentration. |
| Aromatic Carbons (Aniline Ring) | 115 - 150 | Carbon attached to CF₃ will show a quartet in ¹³C NMR and be significantly downfield. |
| Aromatic Carbons (Phenoxy Ring) | 118 - 160 | Carbon attached to Cl will be downfield. |
| CF₃ Carbon | ~124 (quartet) | Characteristic shift and coupling (JC-F) for a CF₃ group attached to an aromatic ring. |
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical vibrational frequencies can be calculated using DFT methods, most commonly with the B3LYP functional. researchgate.netresearchgate.netepstem.netmdpi.com The output provides the harmonic frequencies and intensities of all vibrational modes. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement. mdpi.com This analysis allows for the precise assignment of experimental IR absorption bands to specific molecular motions, such as stretching, bending, and wagging of functional groups.
Table 2: Predicted IR Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3400 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3050 - 3150 | Medium-Weak |
| C=C Stretch (Aromatic) | 1450 - 1600 | Strong-Medium |
| C-F Stretch (CF₃) | 1100 - 1350 | Very Strong |
| C-O-C Stretch (Asymmetric) | 1200 - 1270 | Strong |
| C-Cl Stretch | 700 - 800 | Strong |
UV-Vis Spectroscopy: The electronic absorption properties are investigated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.orgnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as the absorption wavelength (λmax), oscillator strength (f), which relates to the intensity of the absorption, and the major molecular orbital contributions to the transition (e.g., HOMO to LUMO). researchgate.net For this compound, the spectrum is expected to be dominated by π→π* transitions within the aromatic systems. The substituents will modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption maxima.
Table 3: Predicted UV-Vis Absorption Data
| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition |
|---|---|---|
| ~290 | > 0.1 | HOMO → LUMO (π→π) |
| ~245 | > 0.2 | HOMO-1 → LUMO, HOMO → LUMO+1 (π→π) |
Theoretical Insights into the Electronic and Steric Effects of Fluorine and Chlorine Substituents
The chemical behavior and physical properties of this compound are heavily influenced by its halogen substituents.
Electronic Effects: Both chlorine and the trifluoromethyl group are electron-withdrawing, but they operate through different mechanisms. chemistrysteps.comslideshare.net
Trifluoromethyl (CF₃) Group: This group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the three fluorine atoms. mdpi.com It does not have a significant mesomeric (resonance) effect. The strong -I effect deactivates the aniline ring, making it less susceptible to electrophilic substitution and decreasing the basicity of the amino group.
Chlorine (Cl) Atom: Chlorine also withdraws electron density via induction (-I). However, because it possesses lone pairs of electrons, it can donate electron density to the aromatic ring through the mesomeric effect (+M). stackexchange.comyoutube.com For halogens, the inductive effect typically outweighs the mesomeric effect, resulting in a net deactivation of the phenoxy ring towards electrophiles, but the +M effect still directs incoming electrophiles to the ortho and para positions. stackexchange.com
Steric Effects: Steric hindrance plays a significant role in determining the molecule's preferred conformation and reactivity.
The trifluoromethyl group, while having a compact van der Waals radius for fluorine, is bulkier than a hydrogen atom and can influence the planarity of the aniline ring and hinder interactions at the adjacent amino group. mdpi.comacs.org
The placement of the chloro group at the meta position of the phenoxy ring has a moderate steric impact on the ether linkage. However, the cumulative steric bulk of all substituents forces the molecule into a twisted, non-planar conformation to minimize repulsive interactions, as identified in conformational analysis. researchgate.netrsc.org This twisting disrupts the π-system conjugation across the ether bridge, affecting the electronic communication between the two rings.
Table 4: Comparison of Substituent Effects
| Property | Fluorine (in CF₃) | Chlorine |
|---|---|---|
| Electronegativity (Pauling Scale) | 3.98 | 3.16 |
| Inductive Effect | Strongly withdrawing (-I) | Withdrawing (-I) |
| Mesomeric (Resonance) Effect | Negligible | Weakly donating (+M) |
| Net Electronic Effect on Ring | Strongly deactivating | Weakly deactivating |
| Steric Size (van der Waals radius) | 1.47 Å | 1.75 Å |
Spectroscopic Data for this compound Not Publicly Available
A thorough investigation to gather spectroscopic data for the chemical compound this compound (CAS No. 946773-26-8) has concluded that specific experimental data for its characterization is not available in publicly accessible scientific literature or databases. The requested article, which was to be strictly focused on the Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopic analysis of this specific molecule, cannot be generated without this foundational information.
Searches for ¹H NMR, ¹³C NMR, ¹⁹F NMR, FTIR, Raman, and UV-Vis spectra or corresponding data points such as chemical shifts, coupling constants, vibrational frequencies, and absorption maxima for this compound did not yield any specific results. While spectroscopic information for related compounds, including positional isomers and other substituted anilines, is available, it does not adhere to the specific requirements of the requested subject.
Spectroscopic Characterization Methodologies
Ultraviolet-Visible (UV-Vis) Spectroscopy
Analysis of Electronic Absorption Properties
The study of a compound's electronic absorption properties, typically conducted using Ultraviolet-Visible (UV-Vis) spectroscopy, provides insight into its electronic structure and the nature of its chromophores. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For 2-(3-Chlorophenoxy)-5-(trifluoromethyl)aniline, this analysis would reveal absorption maxima (λmax) corresponding to electronic transitions within the molecule, influenced by the combination of the chlorophenoxy and trifluoromethylaniline moieties.
However, a comprehensive search of available scientific databases and literature did not uncover any specific experimental UV-Vis absorption data for this compound. Therefore, a data table of its electronic absorption properties cannot be provided at this time.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. This is a critical step in the structural elucidation of a newly synthesized or isolated compound. For this compound, HRMS would be expected to confirm its molecular formula, C13H9ClF3NO.
Despite the utility of this technique, specific high-resolution mass spectrometry data for this compound is not available in the reviewed literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystallographic parameters.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction analysis involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. This allows for the complete determination of the molecular structure, including the conformation and packing of molecules in the crystal lattice.
A search for crystallographic data for this compound did not yield any results for single-crystal X-ray diffraction studies. Consequently, details regarding its crystal system, space group, and unit cell dimensions are not available.
Powder X-ray Diffraction Characterization
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," which can be used to identify crystalline phases and assess sample purity.
No powder X-ray diffraction data for this compound could be located in the public domain. Therefore, a characterization of its powder diffraction pattern cannot be presented.
Role As a Synthetic Building Block and Intermediate in Chemical Research
Precursor in the Synthesis of Complex Organic Scaffolds
The structural framework of this aniline (B41778) derivative is pre-organized to facilitate the synthesis of more complex molecular architectures. Both the aniline and the diaryl ether components play critical roles in its application as a scaffold precursor.
Incorporation into Nitrogen-Containing Heterocyclic Systems
The primary amine group of 2-(3-Chlorophenoxy)-5-(trifluoromethyl)aniline is a key functional handle for the construction of nitrogen-containing heterocycles, which are foundational structures in many biologically active compounds. The aniline moiety can readily participate in a variety of classical and modern cyclization reactions to form fused ring systems.
For instance, anilines are common starting materials in the synthesis of quinolines and their derivatives through well-established methodologies such as the Skraup, Doebner-von Miller, and Combes syntheses. These reactions typically involve the condensation of the aniline with α,β-unsaturated carbonyl compounds, aldehydes, or β-diketones, followed by acid-catalyzed cyclization and aromatization. The presence of the bulky and electronically complex diaryl ether substituent can influence the regioselectivity and reaction kinetics of these cyclizations.
Another important class of heterocycles accessible from this precursor are quinazolinones . The synthesis can be achieved through condensation reactions with various reagents. For example, reaction with anthranilic acid derivatives can lead to the formation of the quinazolinone core, a privileged scaffold in medicinal chemistry.
Below is a table summarizing potential cyclization reactions for incorporating the aniline into heterocyclic systems.
| Heterocyclic System | General Reagents | Reaction Name/Type | Potential Product Skeleton |
| Quinolines | Glycerol, H₂SO₄, oxidant | Skraup Synthesis | 6-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoline |
| Quinolines | α,β-Unsaturated aldehyde/ketone | Doebner-von Miller | Substituted 6-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoline |
| Quinolines | β-Diketone | Combes Synthesis | Substituted 6-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoline |
| Quinazolinones | Anthranilic acid derivatives | Condensation/Cyclization | 2-Substituted-6-(3-chlorophenoxy)-8-(trifluoromethyl)quinazolin-4(3H)-one |
Contribution to the Construction of Diaryl Ether-Containing Architectures
The diaryl ether motif is a significant structural feature in numerous natural products and synthetic compounds with important biological activities. This compound serves as a valuable building block for synthesizing more elaborate molecules that retain this core structure. The existing diaryl ether linkage provides a stable and relatively rigid backbone upon which further complexity can be built.
Synthetic strategies often involve transformations of the aniline group while preserving the diaryl ether bond. For example, the aniline can be converted into other functional groups that can then participate in cross-coupling reactions, such as the Suzuki or Heck reactions, to append additional aryl or vinyl substituents.
Application in the Construction of Trifluoromethyl-Containing Molecules
The trifluoromethyl (CF₃) group is of paramount importance in the design of modern pharmaceuticals and agrochemicals. Its inclusion in a molecule can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is an effective synthon for introducing the trifluoromethylphenyl moiety into new molecular entities.
The primary amine of this building block allows for its covalent attachment to a wide variety of molecular scaffolds through amide bond formation, reductive amination, or participation in multicomponent reactions. This versatility enables the strategic incorporation of the trifluoromethyl-substituted diaryl ether unit into lead compounds during optimization studies in drug discovery and agrochemical development.
Strategies for Further Functionalization from the Aniline Moiety in Modular Synthesis
The aniline group is a versatile functional handle that allows for the modular construction of a library of derivatives. Various chemical transformations can be selectively performed on the amino group to enable further synthetic diversification.
Acylation and Alkylation: The primary amine can be readily acylated with acid chlorides or anhydrides to form amides, or alkylated with alkyl halides to produce secondary or tertiary amines. These reactions are fundamental for building more complex structures and for modifying the electronic and steric properties of the molecule.
Diazotization and Subsequent Reactions: One of the most powerful transformations of the aniline group is its conversion to a diazonium salt (Ar-N₂⁺). This is typically achieved by treating the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a highly versatile intermediate that can undergo a range of substitution reactions, collectively known as Sandmeyer-type reactions.
These reactions allow the replacement of the original amino group with a wide variety of substituents, as detailed in the table below.
| Reaction Name | Reagent(s) | Product Functional Group |
| Sandmeyer Reaction | CuCl / HCl | -Cl (Chloro) |
| Sandmeyer Reaction | CuBr / HBr | -Br (Bromo) |
| Sandmeyer Reaction | CuCN / KCN | -CN (Cyano) |
| Schiemann Reaction | HBF₄, heat | -F (Fluoro) |
| Gattermann Reaction | Cu powder / H-X | -X (Halo) |
| Hydroxylation | H₂O, H₂SO₄, heat | -OH (Hydroxy) |
This suite of reactions provides a robust platform for introducing diverse functionality onto the aromatic ring, enabling the synthesis of a broad array of derivatives from a common precursor for structure-activity relationship (SAR) studies.
Process Chemistry and Industrial Scale-Up Considerations for Efficient Production
The efficient and cost-effective production of this compound is critical for its viability as a commercial building block. The industrial synthesis typically involves a nucleophilic aromatic substitution (SₙAr) reaction, such as an Ullmann condensation, between a substituted phenol (B47542) and a substituted aniline or aryl halide.
Key parameters for process optimization and scale-up include:
Raw Material Cost and Availability: The selection of starting materials, such as 3-chlorophenol (B135607) and 2-chloro-5-(trifluoromethyl)aniline or 1-bromo-2-nitro-4-(trifluoromethyl)benzene, is dictated by their commercial availability and cost.
Catalyst System: Ullmann-type reactions traditionally use stoichiometric copper, but modern processes focus on developing more efficient and recyclable catalytic systems, often involving copper(I) salts with specific ligands to improve yields and reduce reaction temperatures.
Solvent Selection: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often used. On an industrial scale, solvent choice is critical, considering factors like cost, safety (flashpoint), environmental impact, and ease of recovery.
Reaction Conditions: Optimization of temperature, reaction time, and reactant stoichiometry is essential to maximize yield and minimize the formation of byproducts.
Work-up and Purification: The development of a robust and scalable purification protocol is crucial. This may involve extraction, crystallization, or distillation to achieve the desired purity specifications. Minimizing waste streams and ensuring product consistency are key objectives in industrial process chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-chlorophenoxy)-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 3-chlorophenol and a trifluoromethyl-substituted aniline precursor. Optimize with ligands like triphenylphosphine and bases such as KPO in DMF at 80–100°C under inert atmosphere .
- Route 2 : Ullmann-type coupling with CuI catalysts, achieving moderate yields (~13%) under argon. Post-reaction purification via column chromatography (e.g., C18 reverse-phase) is critical .
- Key Factors : Catalyst loading (e.g., 5 mol% Pd), solvent polarity, and temperature control to minimize side reactions like dehalogenation.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- HPLC : Use reverse-phase columns (e.g., C18) with acetonitrile/water gradients. Retention time ~0.78–1.40 minutes under formic acid-modified conditions .
- LCMS : Confirm molecular ion peaks (e.g., m/z 279–565 [M+H]) and fragmentation patterns.
- NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and trifluoromethyl signals (δ ~120 ppm in F NMR) .
Q. What safety protocols are essential for handling this compound in the lab?
- Safety Measures :
- PPE : Nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage : Keep in amber glass vials at 2–8°C to prevent degradation. Label with GHS hazard codes (e.g., H315 for skin irritation) .
- Emergency Response : Immediate use of eye wash stations and ethanol-based decontamination for spills .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Approach :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the trifluoromethyl and chlorophenoxy groups.
- Simulate transition states for nucleophilic attack (e.g., by amines or thiols) at the para-position relative to the -NH group .
- Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Case Study :
- Conflict : Discrepancies in H NMR shifts for trifluoromethyl-substituted anilines.
- Resolution : Use deuterated solvents (e.g., DMSO-d) and variable-temperature NMR to identify dynamic effects like rotational barriers .
- Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) and X-ray crystallography data from structurally analogous compounds .
Q. How does the compound’s electronic configuration influence its role as a ligand in transition-metal catalysis?
- Mechanistic Insight :
- The electron-withdrawing trifluoromethyl and chlorophenoxy groups stabilize Pd(0) intermediates in cross-coupling reactions.
- XPS analysis reveals strong σ-donation from the aniline’s -NH group to metal centers, enhancing catalytic turnover .
- Compare catalytic efficiency with non-fluorinated analogs to quantify electronic effects .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Scale-Up Considerations :
- Reactor Design : Use continuous-flow systems to control exothermic reactions and reduce byproduct formation.
- Purification : Optimize crystallization solvents (e.g., hexane/ethyl acetate mixtures) to avoid racemization during isolation .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
